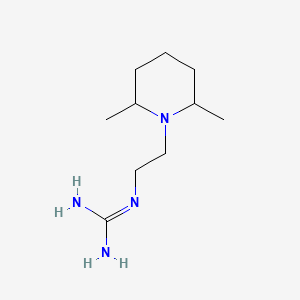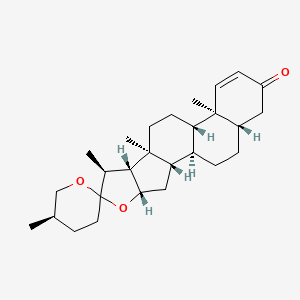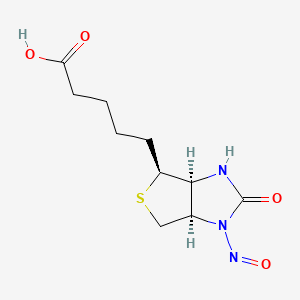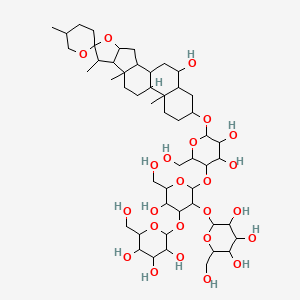
Isoeruboside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoeruboside b belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Isoeruboside b exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Isoeruboside b has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, isoeruboside b is primarily located in the cytoplasm. Outside of the human body, isoeruboside b can be found in garlic, onion-family vegetables, and soft-necked garlic. This makes isoeruboside b a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
1. The Role in Tuberculosis and HIV Treatment Research indicates that compounds similar to Isoeruboside B, when used in conjunction with Vitamin B6, show potential in treating tuberculosis, particularly in individuals with HIV. A study conducted in Port-au-Prince, Haiti, demonstrated that a 12-month course of such a compound plus Vitamin B6 provided significant protection against the development of tuberculosis and delayed the progression to HIV disease, AIDS, and death in symptom-free HIV-seropositive individuals (Pape et al., 1993).
2. Impact on Muscle Strength and Myosin Heavy Chain Phenotype Studies have explored the effect of progressive resistance strength training on weakened muscles in patients with sporadic inclusion body myositis (IBM). Findings suggest that specific training can lead to gains in dynamic strength of the least weak muscles without causing muscle fatigue and muscle injury or serological, histological, and immunological abnormalities (Spector et al., 1997). Additionally, resistance training is shown to influence the myosin heavy chain (MyHC) composition of the trapezius muscle, indicating that specific shifts in MyHC isoforms occur following strength and endurance training (Kadi & Thornell, 1999).
3. Promising Biomarker for Atrial Damage Isoeruboside B-related compounds like Myosin binding protein H-like (MYBPHL) have been identified as potential biomarkers for predicting atrial myocardial damage. Studies highlight that after atrial damage, MYBPHL is rapidly and specifically released into the peripheral circulation, suggesting its potential as a precise and reliable biomarker (Lahm et al., 2019).
4. Understanding Isoeruboside B-Related Isomerism Research on isomerism, an area relevant to the understanding of compounds like Isoeruboside B, indicates that students often have conceptual difficulties with the subject. A descriptive study showed that students tend to restrict their concept of isomerism to compounds belonging to the same class, highlighting the need for improved education and research in this field (Schmidt, 1992).
Propriétés
Numéro CAS |
72994-87-7 |
|---|---|
Nom du produit |
Isoeruboside B |
Formule moléculaire |
C51H84O24 |
Poids moléculaire |
1081.2 g/mol |
Nom IUPAC |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(19-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O24/c1-19-5-10-51(66-18-19)20(2)32-27(75-51)13-24-22-12-26(56)25-11-21(6-8-49(25,3)23(22)7-9-50(24,32)4)67-45-41(65)38(62)42(31(17-55)71-45)72-48-44(74-47-40(64)37(61)34(58)29(15-53)69-47)43(35(59)30(16-54)70-48)73-46-39(63)36(60)33(57)28(14-52)68-46/h19-48,52-65H,5-18H2,1-4H3 |
Clé InChI |
ZQEKBPUAGJKEQO-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1 |
melting_point |
310-312°C |
Autres numéros CAS |
186545-52-8 |
Description physique |
Solid |
Synonymes |
iso-eruboside B isoeruboside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



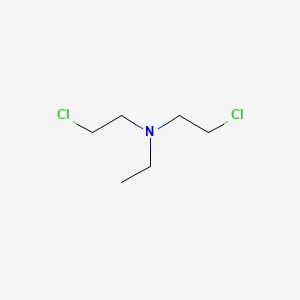
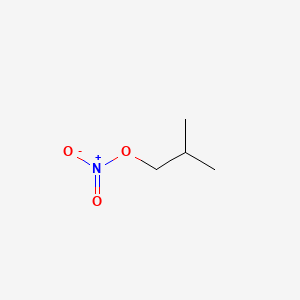
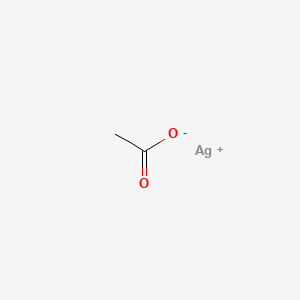
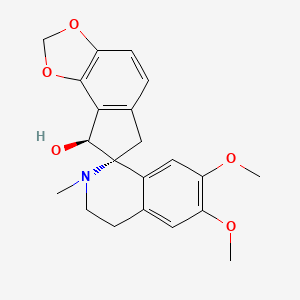
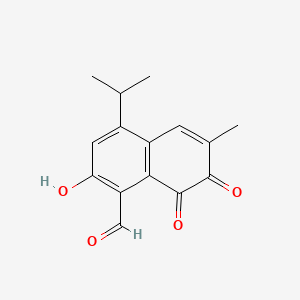
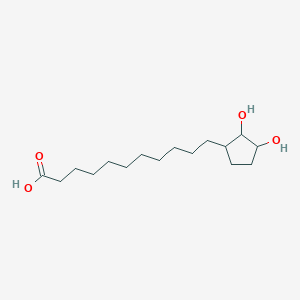
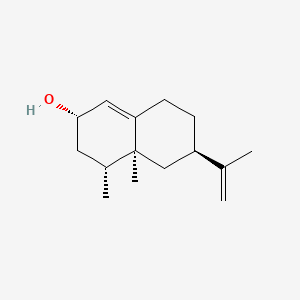
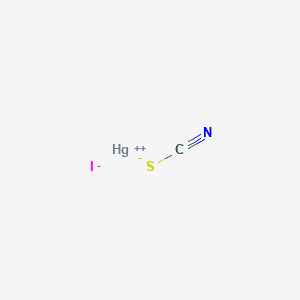
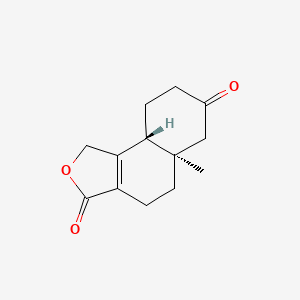

![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)
